molecular formula C20H14S2 B14336065 Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis- CAS No. 109359-51-5

Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-

Cat. No.: B14336065
CAS No.: 109359-51-5
M. Wt: 318.5 g/mol
InChI Key: BPOMLWXIMWKJQV-UHFFFAOYSA-N
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Description

Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound features a biphenyl group, which consists of two benzene rings connected by a single bond, attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis-, can be achieved through several methods:

Industrial Production Methods

On an industrial scale, thiophenes are typically synthesized by the cyclization of butane, butadiene, or butenes with sulfur. Another method involves heating a mixture of sodium succinate and phosphorus trisulfide (P2S3) to yield thiophenes .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- can be compared with other similar heterocyclic compounds:

    Furan (C4H4O): Contains an oxygen atom instead of sulfur.

    Pyrrole (C4H4NH): Contains a nitrogen atom instead of sulfur.

    Selenophene (C4H4Se): Contains a selenium atom instead of sulfur.

Conclusion

Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject for further exploration in chemistry, biology, medicine, and industry.

Properties

CAS No.

109359-51-5

Molecular Formula

C20H14S2

Molecular Weight

318.5 g/mol

IUPAC Name

2-[4-(4-thiophen-2-ylphenyl)phenyl]thiophene

InChI

InChI=1S/C20H14S2/c1-3-19(21-13-1)17-9-5-15(6-10-17)16-7-11-18(12-8-16)20-4-2-14-22-20/h1-14H

InChI Key

BPOMLWXIMWKJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CS4

Origin of Product

United States

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